1,3,5-Tribromo-2,4,6-trinitrobenzene

Description

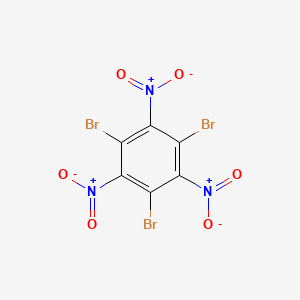

1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) is a halogenated nitroaromatic compound notable for its application in energetic materials. Structurally, it features three bromine atoms and three nitro groups symmetrically arranged on a benzene ring. Its utility extends to cocrystallization with primary explosives like diacetone diperoxide (DADP), enhancing stability and density while retaining sensitivity traits .

Properties

CAS No. |

83430-12-0 |

|---|---|

Molecular Formula |

C6Br3N3O6 |

Molecular Weight |

449.79 g/mol |

IUPAC Name |

1,3,5-tribromo-2,4,6-trinitrobenzene |

InChI |

InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 |

InChI Key |

OMSXTIDIERRLKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed:

Substitution Reactions: Products include compounds with different functional groups replacing the bromine atoms.

Reduction Reactions: The major product is 1,3,5-tribromo-2,4,6-triaminobenzene.

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

- Structure : Chlorine replaces bromine in TBTNB.

- Properties :

1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB)

- Structure : Iodine substituents increase molecular weight.

- Properties :

Table 1: Comparison of Trihalotrinitrobenzenes in Cocrystals with DADP

| Property | TCTNB Cocrystal | TBTNB Cocrystal | TITNB Cocrystal |

|---|---|---|---|

| Density | Moderate increase | Significant increase | Moderate increase |

| Impact Sensitivity | High | High | Low |

| Oxygen Balance* | Improved | Improved | Improved |

*Oxygen balance improvements relative to pure DADP.

Functional Analogs: Nitroaromatic Explosives

2,4,6-Trinitrotoluene (TNT)

1,3,5-Trinitrobenzene (TNB)

- Structure : Lacks halogen or methyl substituents.

- Properties: Higher sensitivity due to absence of stabilizing groups (e.g., bromine or amino).

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

- Structure: Amino groups replace bromine in TBTNB.

- Properties: Exceptional thermal stability (decomposes at 360°C) and low sensitivity, making it a "insensitive high explosive" . Synthesized from TBTNB via ammonolysis, highlighting bromine’s role as a leaving group .

Table 2: Functional Comparison with Nitroaromatic Explosives

Toxicity and Environmental Impact

- TBTNB: Limited toxicity data, but structural analogs like TCTNB are severe eye irritants and induce dyspnea in rats .

- TNT: Persistent environmental contaminant with documented carcinogenicity .

Research Findings and Implications

- Cocrystal Engineering : TBTNB’s integration into DADP cocrystals demonstrates halogen-dependent property modulation. Bromine enhances density without mitigating sensitivity, whereas iodine reduces sensitivity via solid-state interactions .

- Synthetic Utility : TBTNB serves as a precursor for TATB, underscoring its role in deriving thermally stable explosives .

- Performance Trade-offs: Halogenation improves oxygen balance and density but may compromise safety profiles compared to amino-substituted analogs like TATB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.